molecular formula C14H13NO4 B14882370 Rel-(1R,2R)-2-ethynylcyclopentyl 4-nitrobenzoate

Rel-(1R,2R)-2-ethynylcyclopentyl 4-nitrobenzoate

Cat. No.: B14882370
M. Wt: 259.26 g/mol
InChI Key: WBMMCZIDRMYVQL-GXFFZTMASA-N
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Description

cis-2-Ethynylcyclopentyl 4-nitrobenzoate is an organic compound that features a cyclopentyl ring substituted with an ethynyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Ethynylcyclopentyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrobenzoic acid with cis-2-ethynylcyclopentanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of cis-2-Ethynylcyclopentyl 4-nitrobenzoate may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can lead to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-2-Ethynylcyclopentyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

cis-2-Ethynylcyclopentyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Ethynylcyclopentyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions with various biomolecules. These interactions can lead to changes in the activity of enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: Similar ester structure but lacks the cyclopentyl and ethynyl groups.

    4-Nitrobenzoic acid: Contains the nitrobenzoate moiety but lacks the ester and cyclopentyl groups.

    cis-2-Ethynylcyclopentanol: Contains the cyclopentyl and ethynyl groups but lacks the nitrobenzoate ester.

Uniqueness

The presence of both the ethynyl and nitrobenzoate groups allows for diverse chemical transformations and interactions with biological systems .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

[(1R,2R)-2-ethynylcyclopentyl] 4-nitrobenzoate

InChI

InChI=1S/C14H13NO4/c1-2-10-4-3-5-13(10)19-14(16)11-6-8-12(9-7-11)15(17)18/h1,6-10,13H,3-5H2/t10-,13+/m0/s1

InChI Key

WBMMCZIDRMYVQL-GXFFZTMASA-N

Isomeric SMILES

C#C[C@H]1CCC[C@H]1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C#CC1CCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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